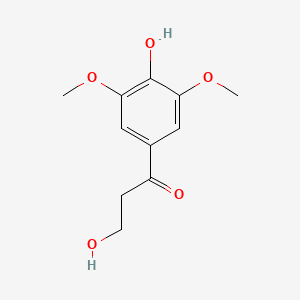
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Descripción general
Descripción
“3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is a chemical compound with the molecular formula C11H14O5 . It is also known as "3,4’-Dihydroxy-3’,5’-dimethoxypropiophenone" .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanone group attached to a phenyl ring, which is substituted with hydroxy and methoxy groups . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.23 . It has a predicted density of 1.247±0.06 g/cm3 . The melting point is 74-75 °C, and the predicted boiling point is 426.9±45.0 °C .Aplicaciones Científicas De Investigación
Thermal Decomposition of Lignin : Furutani et al. (2018) investigated the thermal decomposition processes of syringol-type monolignol compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. They explored various pyrolytic pathways and kinetics, contributing to the understanding of lignin pyrolysis, which is vital for biomass conversion technologies (Furutani et al., 2018).
Lignin Synthesis : Pepper et al. (1971) focused on the improved synthesis of lignin-related compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This research aids in the synthesis of lignin derivatives for various applications (Pepper et al., 1971).
Agrobacterium-Mediated Gene Transfer : Joubert et al. (2002) studied the effects of phenolic compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, on Agrobacterium virulence gene induction and gene transfer, which is relevant in plant biotechnology (Joubert et al., 2002).
Acid Treatment of Birch Lignin : Li et al. (1996) investigated the formation of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one during acid treatment of birch lignin, contributing to the understanding of chemical transformations of lignin in industrial processes (Li et al., 1996).
Synthesis of Chalcone Derivatives : Putri et al. (2019) researched the synthesis of chalcone derivatives, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, highlighting its importance in organic synthesis and potential pharmacological applications (Putri et al., 2019).
Natural Neolignan Synthesis : Ding et al. (2011) synthesized natural neolignan compounds, including 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, demonstrating its relevance in the field of natural product chemistry (Ding et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAHNLBCNGCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710768 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
CAS RN |
136196-47-9 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



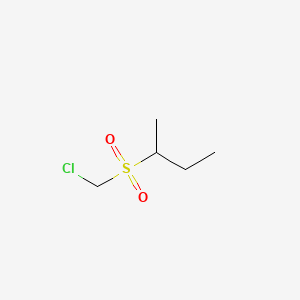
![N-[4-(fluoromethoxy)phenyl]acetamide](/img/structure/B599437.png)
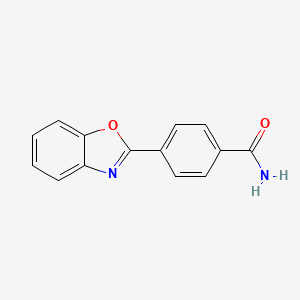

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
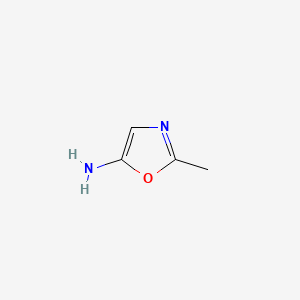
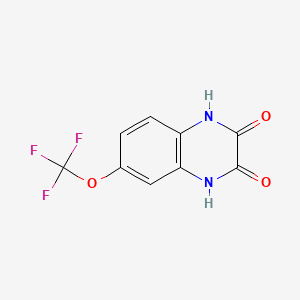
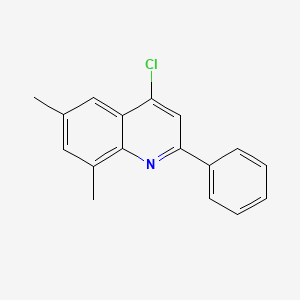
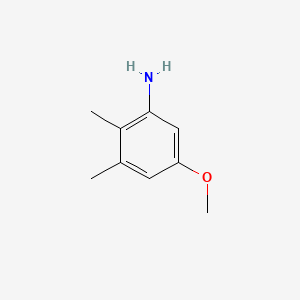

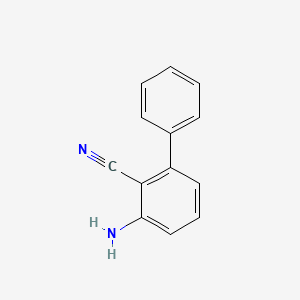
![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)